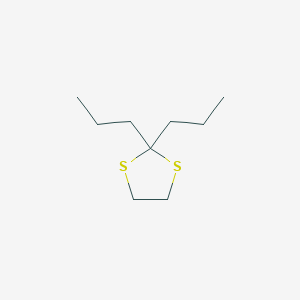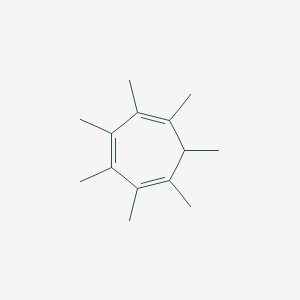
1,3,5-Cycloheptatriene, 1,2,3,4,5,6,7-heptamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Cycloheptatriene, 1,2,3,4,5,6,7-heptamethyl- is an organic compound with a unique structure characterized by a seven-membered ring with alternating double bonds and seven methyl groups attached to each carbon atom in the ring. This compound is known for its stability and reactivity, making it a subject of interest in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Cycloheptatriene, 1,2,3,4,5,6,7-heptamethyl- can be synthesized through several methods. One common method involves the cyclization of heptamethylcycloheptatrieneheptacarboxylate in the presence of a catalyst such as palladium on carbon. This reaction typically requires high temperatures and an inert atmosphere to proceed efficiently .
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yields and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Cycloheptatriene, 1,2,3,4,5,6,7-heptamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Substitution: Electrophilic substitution reactions can occur, where one or more methyl groups are replaced by other functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, sulfonic acids
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Heptamethylcycloheptane
Substitution: Various substituted cycloheptatrienes
Wissenschaftliche Forschungsanwendungen
1,3,5-Cycloheptatriene, 1,2,3,4,5,6,7-heptamethyl- has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,3,5-Cycloheptatriene, 1,2,3,4,5,6,7-heptamethyl- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of multiple double bonds and methyl groups, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that further react with other molecules, resulting in the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Cycloheptatriene: A parent compound with a similar structure but without the methyl groups.
1,3,5-Cycloheptatriene, 2,4-di-t-butyl-7,7-dimethyl-: A derivative with additional bulky substituents.
Uniqueness
1,3,5-Cycloheptatriene, 1,2,3,4,5,6,7-heptamethyl- is unique due to the presence of seven methyl groups, which significantly influence its chemical properties and reactivity. This makes it distinct from other cycloheptatriene derivatives and provides unique opportunities for its use in various applications.
Eigenschaften
CAS-Nummer |
5743-64-6 |
|---|---|
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7-heptamethylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C14H22/c1-8-9(2)11(4)13(6)14(7)12(5)10(8)3/h8H,1-7H3 |
InChI-Schlüssel |
OCVRYFQBRRRTSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C(C(=C(C(=C1C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



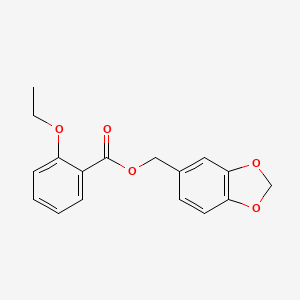
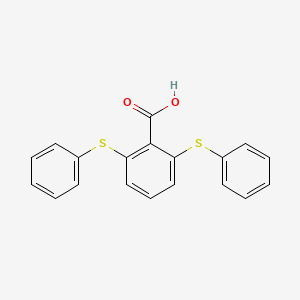
![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)
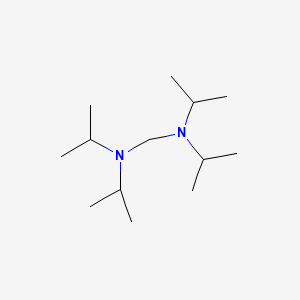
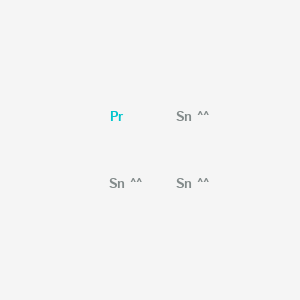
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)

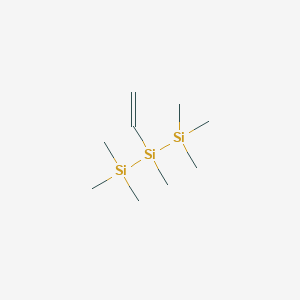

![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)

